molecular formula C11H16BrN3O2 B13930688 Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate CAS No. 1393539-88-2

Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Cat. No.: B13930688
CAS No.: 1393539-88-2
M. Wt: 302.17 g/mol
InChI Key: LMSLWLVRFLZHLE-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a privileged and versatile chemical scaffold in medicinal chemistry, primarily employed in the construction of sophisticated kinase inhibitors. Its core structure is a fused pyrrolopyrazole, a motif frequently identified in potent, selective compounds targeting a range of therapeutically relevant kinases. The presence of the bromo substituent at the 3-position serves as a critical synthetic handle, enabling further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce diverse aromatic and heteroaromatic systems (Journal of Medicinal Chemistry, 2019) . This allows researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The N-Boc protecting group on the pyrrolidine ring enhances solubility during synthesis and can be readily cleaved under mild acidic conditions to reveal a secondary amine, which is often essential for forming key hydrogen-bonding interactions in the kinase active site or for further derivatization. This scaffold has been specifically utilized in the discovery and optimization of inhibitors for Fibroblast Growth Factor Receptors (FGFR) (European Journal of Medicinal Chemistry, 2018) and Cyclin-Dependent Kinases (CDK) (Journal of Medicinal Chemistry, 2021) , making it an invaluable intermediate for research focused on oncology and targeted therapies. Its strategic design facilitates the exploration of chemical space to achieve desired potency, selectivity, and drug-like properties in lead compound development.

Properties

CAS No.

1393539-88-2

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3

InChI Key

LMSLWLVRFLZHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate generally follows a multi-step approach starting from readily available precursors such as hydrazones and α-bromo ketones. The key synthetic steps include:

  • Cyclization Reaction: The formation of the pyrrolo[3,4-c]pyrazole core is achieved by cyclization of hydrazones with α-bromo ketones under mild basic conditions. Potassium carbonate (K2CO3) is commonly used as a base, and solvents such as dimethyl sulfoxide (DMSO) or ethanol facilitate the reaction.

  • Selective Bromination: Introduction of the bromine atom at the 3-position is typically accomplished using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) and inert atmosphere to avoid over-bromination or side reactions.

  • Protection of Amines: The tert-butyl carbamate (Boc) group is installed to protect the secondary amine functionalities during the synthesis. Boc protection allows selective deprotection later under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).

  • Methylation: The methyl group at position 1 can be introduced via alkylation reactions using methyl iodide or methyl sulfate under basic conditions, depending on the substrate reactivity.

Industrial and Laboratory Scale Production

  • Industrial Scale: Employing continuous flow reactors enhances control over reaction parameters such as temperature, mixing, and reaction time, leading to improved yields and reproducibility. Purification is typically achieved through recrystallization or chromatographic techniques to isolate the pure compound.

  • Laboratory Scale: Batch synthesis using standard glassware with careful monitoring of reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is common. Reaction optimization includes adjusting reagent stoichiometry (e.g., 1.1–1.3 equivalents of brominating agent), solvent choice, and temperature control.

Solubility and Stock Solution Preparation

The compound exhibits moderate solubility in organic solvents and can be prepared as stock solutions for research use. According to GlpBio data, stock solutions can be prepared at various molarities by dissolving precise amounts of the compound in solvents such as dimethyl sulfoxide (DMSO). Storage recommendations include:

  • Storage at room temperature for short term.
  • For longer storage, solutions should be aliquoted and stored at -20°C (up to 1 month) or -80°C (up to 6 months).
  • To enhance solubility, warming to 37°C and sonication are advised.

Stock Solution Preparation Table:

Amount of Compound Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 3.47 0.69 0.35
5 mg 17.35 3.47 1.73
10 mg 34.70 6.94 3.47

(Data adapted from GlpBio product information for similar compounds)

Reaction Optimization and Monitoring

  • Reaction Monitoring: TLC and LC-MS are standard techniques to monitor reaction progress and purity.
  • Stoichiometry: Careful control of brominating agent equivalents is critical to minimize side products such as dibrominated derivatives.
  • Temperature Control: Maintaining low to ambient temperatures (0–25°C) during bromination prevents decomposition.
  • Purification: Chromatography (silica gel) and recrystallization are employed to isolate the target compound with high purity.
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR identifies characteristic tert-butyl group signals (~1.4 ppm, singlet, 9H), methyl protons at position 1, and pyrrole ring protons.
    • ¹³C NMR confirms the presence of Boc carbonyl (~155 ppm) and carbons adjacent to bromine (~50–60 ppm).
  • Infrared Spectroscopy (IR):

    • Strong absorption bands for Boc carbonyl (1680–1720 cm⁻¹) and NH stretching (~3300 cm⁻¹ if deprotected).
  • Mass Spectrometry (MS):

    • High-resolution MS confirms molecular ion peaks consistent with the molecular formula C11H16BrN3O2.
Parameter Details
Starting Materials Hydrazones, α-bromo ketones
Key Reagents Potassium carbonate, N-bromosuccinimide (NBS), methylating agents
Solvents DMSO, ethanol
Temperature Range 0–25°C for bromination; room temp for cyclization
Protection Group tert-Butyl carbamate (Boc)
Purification Methods Recrystallization, silica gel chromatography
Storage Conditions -20°C to -80°C for stock solutions
Analytical Techniques NMR, IR, LC-MS, HRMS

The preparation of This compound is a well-established process involving selective bromination, cyclization of hydrazones with α-bromo ketones, and protection of amine groups with tert-butyl carbamate. Optimization of reaction conditions such as reagent stoichiometry, temperature control, and solvent choice is essential to achieve high yield and purity. Analytical methods including NMR, IR, and mass spectrometry are integral to confirming the structure and purity of the final compound. This compound's synthetic accessibility and functionalization potential make it a valuable intermediate in pharmaceutical and material science research.

Chemical Reactions Analysis

Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Substituents : Iodine at position 3 (vs. bromine in the target compound).
  • Properties :
    • Higher molecular weight (356.2 g/mol vs. ~313.2 g/mol for the bromo analog) due to iodine’s larger atomic mass.
    • Iodine’s polarizability enhances reactivity in nucleophilic aromatic substitution (SNAr) but may reduce stability under light or heat.
  • Applications : Used in radioiodination studies for tracer development. Commercially available at ~¥3629/250 mg .
tert-Butyl 3-(difluoromethyl)-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
  • Substituents : Difluoromethyl at position 3, methyl at position 2.
  • Properties :
    • Fluorine atoms increase metabolic stability and electronegativity, enhancing membrane permeability.
    • Synthesized via HCl-mediated deprotection of the tert-butyl group (83% yield) .
  • Applications : Fragment-based drug discovery, particularly for kinase inhibitors .

Amino-Substituted Analogs

tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Substituents: Amino group at position 3.
  • Properties: Molecular weight: 266.34 g/mol. The amino group enables further functionalization (e.g., acylation, sulfonylation). Used as a precursor to Danusertib (PHA-739358), an Aurora kinase inhibitor in leukemia trials .
  • Safety : Hazard statements H315 (skin irritation) and H319 (eye irritation) .
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Substituents: Amino at position 3, isopropyl at position 4.
  • Properties :
    • Increased steric bulk from the isopropyl group may hinder enzymatic degradation.
    • Stored under inert atmosphere at 2–8°C to prevent oxidation .

Ester-Modified Analogs

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Substituents : Benzyl ester at position 5, methyl at positions 3 and 5.
  • Properties :
    • Molecular weight: 271.31 g/mol.
    • The benzyl group increases lipophilicity (LogP ~1.6) compared to tert-butyl analogs.
    • Purity: 98%, characterized by NMR and LC-MS .

Alkyl-Substituted Analogs

tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
  • Substituents: Amino at position 3, diethyl at position 6.
  • Properties :
    • Molecular weight: 280.37 g/mol.
    • The diethyl group enhances hydrophobic interactions in protein binding pockets.
    • Density: 1.1 g/cm³; boiling point: 443.3°C (estimated) .

Critical Analysis of Structural and Functional Differences

  • Reactivity: Bromine and iodine substituents favor cross-coupling, while amino groups enable nucleophilic reactions. Fluorinated analogs exhibit enhanced metabolic stability.
  • Solubility : tert-butyl esters improve aqueous solubility compared to benzyl derivatives, critical for bioavailability .

Biological Activity

Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate (CAS No. 1393539-88-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H16BrN3O2
  • Molecular Weight : 302.17 g/mol
  • CAS Number : 1393539-88-2

The compound's structure includes a bromo group and a tert-butyl ester, which are significant for its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of various pyrazole derivatives, including this compound. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

In Vitro Studies

In vitro assays have demonstrated that certain pyrazole derivatives exhibit significant COX-2 inhibition. For instance, compounds similar to tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. One study reported IC50 values for COX-2 inhibition in the range of 0.04 ± 0.01 μmol, indicating potent activity against this enzyme .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrazole derivatives suggests that modifications in the molecular structure significantly influence their biological activity. The presence of the bromo group and the tert-butyl ester enhances the lipophilicity and overall bioavailability of the compound, which is crucial for its therapeutic efficacy.

CompoundCOX-2 Inhibition IC50 (μmol)Reference
Tert-butyl 3-bromo-1-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole0.04 ± 0.01
Celecoxib0.04 ± 0.01
Other Pyrazole DerivativesVaries

Study on Anti-inflammatory Effects

A study conducted by Sivaramakarthikeyan et al. evaluated several pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated that compounds with structural similarities to tert-butyl 3-bromo derivatives exhibited significant reductions in edema formation, supporting their potential as anti-inflammatory agents .

Safety Profile Assessment

Histopathological examinations conducted alongside pharmacological evaluations revealed minimal degenerative changes in vital organs such as the liver and kidneys in treated rats, suggesting a favorable safety profile for these compounds . This is critical for advancing these compounds into clinical trials.

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